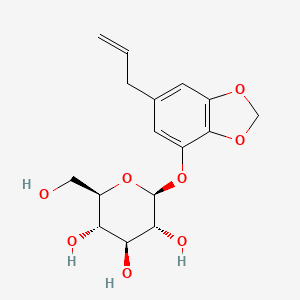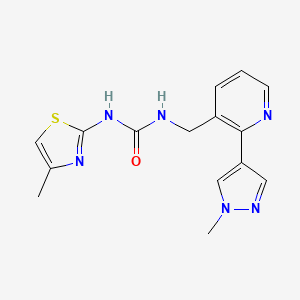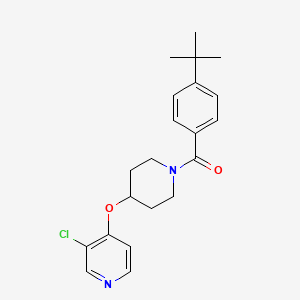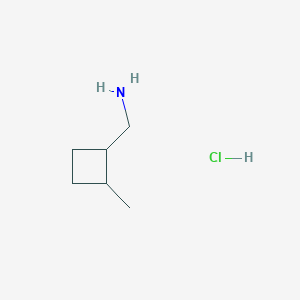![molecular formula C18H18N2O5S2 B2494953 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941971-79-5](/img/structure/B2494953.png)
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and investigation of thiazole and acetamide derivatives, including similar compounds to "N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide," have been subjects of interest due to their diverse pharmacological activities. These activities include anti-inflammatory, antimicrobial, and anticancer properties, reflecting the compounds' significant biochemical relevance.
Synthesis Analysis
Synthesis of thiazole and acetamide derivatives typically involves the reaction of corresponding amino or sulfonyl components with various substituents to form the desired acetamide structure. For instance, compounds with structural similarities have been synthesized through reactions involving cyclization, condensation, and treatment with different reagents to introduce specific functional groups (Sunder & Maleraju, 2013; Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structures of thiazole and acetamide derivatives are typically confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide detailed information on the molecular framework and functional groups present in the compounds, facilitating the understanding of their chemical behavior and potential interactions (Duran & Demirayak, 2012).
Chemical Reactions and Properties
Thiazole and acetamide derivatives undergo various chemical reactions, including alkylation, oxidation, and condensation. These reactions modify the chemical structure, influencing the compounds' physical and chemical properties, and potentially enhancing their biological activities (Ohkata et al., 1985).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application and formulation of these compounds. Such properties are determined using techniques like X-ray crystallography and are essential for understanding the compounds' stability and suitability for various applications (Ismailova et al., 2014).
Chemical Properties Analysis
The chemical behavior of thiazole and acetamide derivatives is influenced by their functional groups. Studies on their chemical activity, including reactivity with different reagents and participation in various chemical reactions, are essential for exploring their potential uses, especially in medicinal chemistry (Gull et al., 2016).
Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Potential
This compound has been investigated for its reactivity and potential antimalarial activity, demonstrating promising results. In a study examining the antimalarial sulfonamides as COVID-19 drug candidates, derivatives showing significant in vitro antimalarial activity were identified. These compounds, including related benzothiazolyl derivatives, exhibited low cytotoxicity and good ADMET properties, suggesting their potential utility in treating diseases beyond malaria, possibly extending to viral infections like COVID-19. Theoretical calculations and molecular docking studies supported their efficacy against key biological targets (Fahim & Ismael, 2021).
Anticancer Activity
Several studies have synthesized and evaluated benzothiazole derivatives for their anticancer activity. One such investigation synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which were tested against a range of human tumor cell lines. Some compounds showed considerable anticancer activity, highlighting the structure's potential as a scaffold for developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antioxidant Applications
Research into the antimicrobial and antioxidant properties of sulfonamide derivatives has yielded positive outcomes. A study on novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety demonstrated significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. Additionally, some compounds also showed promising antioxidant properties, indicating their potential for broader therapeutic applications (Darwish et al., 2014).
Enzyme Inhibition for Disease Treatment
The enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties was explored, revealing significant activity against α-glucosidase and acetylcholinesterase. These findings suggest the potential of such compounds in treating diseases related to enzyme dysfunction, offering a pathway for the development of novel therapeutic agents (Abbasi et al., 2019).
Propiedades
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-24-14-9-13-16(10-15(14)25-2)26-18(19-13)20-17(21)8-11-4-6-12(7-5-11)27(3,22)23/h4-7,9-10H,8H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUISMMOMRCTJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-benzyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2494875.png)
![N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2494876.png)

![Tert-butyl N-[[8-(prop-2-enoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2494879.png)

![Benzo[d][1,3]dioxol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2494882.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2494883.png)
![1,3-Dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2494885.png)


![8-(2-ethoxyphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494892.png)